molecular formula C13H14F2N2 B7354070 4-[[(3S,4R)-3,4-difluoropyrrolidin-1-yl]methyl]-1H-indole

4-[[(3S,4R)-3,4-difluoropyrrolidin-1-yl]methyl]-1H-indole

Cat. No. B7354070
M. Wt: 236.26 g/mol
InChI Key: QHRGHVNYCHKIOJ-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3S,4R)-3,4-difluoropyrrolidin-1-yl]methyl]-1H-indole, commonly known as DFPIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and neuroscience. DFPIM is a potent and selective agonist of the serotonin 5-HT2C receptor, which plays a crucial role in the regulation of mood, appetite, and cognition.

Mechanism of Action

DFPIM is a selective agonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor by DFPIM leads to the activation of intracellular signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. This results in the modulation of neurotransmitter release and the regulation of various physiological processes, including mood, appetite, and cognition.
Biochemical and Physiological Effects:
DFPIM has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DFPIM is a potent and selective agonist of the 5-HT2C receptor, with little to no activity at other serotonin receptor subtypes. In vivo studies have shown that DFPIM can reduce food intake and body weight in rodents, indicating its potential as an anti-obesity drug. DFPIM has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

DFPIM has several advantages as a research tool, including its high potency and selectivity for the 5-HT2C receptor, its ability to modulate neurotransmitter release, and its potential as a drug candidate for the treatment of various disorders. However, there are also limitations to using DFPIM in lab experiments, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DFPIM. One area of interest is the development of more potent and selective agonists of the 5-HT2C receptor for use as research tools and potential drug candidates. Another area of interest is the investigation of the role of the 5-HT2C receptor in the regulation of feeding behavior and drug addiction. Additionally, further studies are needed to determine the safety and efficacy of DFPIM as a potential drug candidate for the treatment of obesity, depression, and anxiety disorders.

Synthesis Methods

DFPIM can be synthesized using a multi-step process that involves the reaction of 3,4-difluoropyrrolidine with 1H-indole-4-carbaldehyde in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield the final product, DFPIM. This synthesis method has been optimized to produce high yields of DFPIM with high purity.

Scientific Research Applications

DFPIM has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DFPIM has been investigated as a potential drug candidate for the treatment of obesity, depression, and anxiety disorders. In neuroscience, DFPIM has been used as a tool to study the role of the 5-HT2C receptor in the regulation of mood, appetite, and cognition. DFPIM has also been used in behavioral studies to investigate the effects of 5-HT2C receptor activation on feeding behavior and drug addiction.

properties

IUPAC Name

4-[[(3S,4R)-3,4-difluoropyrrolidin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c14-11-7-17(8-12(11)15)6-9-2-1-3-13-10(9)4-5-16-13/h1-5,11-12,16H,6-8H2/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRGHVNYCHKIOJ-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=C3C=CNC3=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1CC2=C3C=CNC3=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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